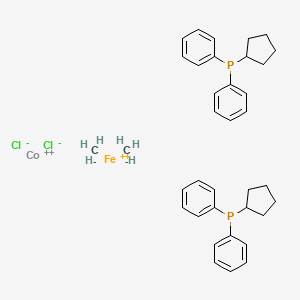
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride is a complex chemical compound that combines multiple metal centers and organic ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride typically involves the coordination of cobalt and iron centers with cyclopentyl(diphenyl)phosphane ligands. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coordination chemistry techniques. The process includes the careful control of temperature and pressure to ensure the stability of the compound. Purification steps, such as recrystallization or chromatography, are often employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride exerts its effects involves the coordination of metal centers with ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;nickel(2+);dichloride
- Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;palladium(2+);dichloride
Uniqueness
Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride is unique due to the combination of cobalt and iron centers, which can provide distinct catalytic properties and reactivity compared to similar compounds with different metal centers. This uniqueness makes it valuable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
67292-36-8 |
|---|---|
Fórmula molecular |
C34H28Cl2CoFeP2 |
Peso molecular |
684.2 g/mol |
Nombre IUPAC |
cobalt(2+);cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+);dichloride |
InChI |
InChI=1S/2C17H14P.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2/p-2 |
Clave InChI |
NLCBUHMLTVFFMZ-UHFFFAOYSA-L |
SMILES |
[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |
SMILES canónico |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















